Ethyl imidazo[1,2-B]pyridazine-2-carboxylate
Overview
Description
Ethyl imidazo[1,2-B]pyridazine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-B]pyridazine family. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyridazine rings. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Mechanism of Action
Target of Action
Ethyl imidazo[1,2-B]pyridazine-2-carboxylate is a derivative of imidazo[1,2-b]pyridazine, which has been widely studied for its biological activity . These compounds show diverse biological activities and pharmacological properties, such as antifungal, anti-diabetes, antiparasitic, anti-inflammatory, anti-proliferative activity, and acetylcholinesterase inhibitors . They can also be used as novel ligands with high affinity for gamma-hydroxybutyric acid (GHB) binding sites .
Mode of Action
It’s known that imidazo[1,2-b]pyridazine derivatives can interact with their targets to exert their biological effects . For example, some derivatives have been found to inhibit kinases , which are enzymes that modify other proteins by chemically adding phosphate groups, a process that can affect the function of the target proteins.
Biochemical Pathways
Imidazo[1,2-b]pyridazine derivatives have been associated with various biochemical pathways due to their diverse biological activities . For instance, some derivatives have been found to inhibit kinases, which play crucial roles in various cellular processes, including metabolism, transcription, cell cycle progression, cytoskeletal rearrangement, cell movement, apoptosis, and differentiation .
Pharmacokinetics
A related compound has been reported to have good oral bioavailability , suggesting that this compound might also have favorable pharmacokinetic properties.
Result of Action
Given the diverse biological activities of imidazo[1,2-b]pyridazine derivatives , it can be inferred that this compound might have multiple effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
Ethyl imidazo[1,2-B]pyridazine-2-carboxylate interacts with various enzymes, proteins, and other biomolecules. For instance, imidazo[1,2-B]pyridazine derivatives have been used as novel ligands with high affinity for gamma-hydroxybutyric acid (GHB) binding sites . The nature of these interactions is largely dependent on the specific derivative and the biological context.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. These compounds show different biological activities and pharmacological properties, such as antifungal, anti-diabetes, antiparasitic, anti-inflammatory, and anti-proliferative activity . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism is dependent on the specific derivative and the biological context.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, affecting its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl imidazo[1,2-B]pyridazine-2-carboxylate typically involves the reaction of heterocyclic amines with active electrophiles. One common method is the two-step one-pot synthesis, where heterocyclic amines react with N,N-dimethylformamide dimethyl acetate and active electrophiles such as ethyl bromoacetate . The reaction conditions often include refluxing in ethanol or other suitable solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Ethyl imidazo[1,2-B]pyridazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[1,2-B]pyridazine ring, often facilitated by reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Scientific Research Applications
Ethyl imidazo[1,2-B]pyridazine-2-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Industry: this compound is used in the development of agrochemicals and materials science applications.
Comparison with Similar Compounds
Ethyl imidazo[1,2-B]pyridazine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl imidazo[1,2-a]pyridine-2-carboxylate: This compound has a similar fused bicyclic structure but with a pyridine ring instead of a pyridazine ring.
Ethyl 6-chloro-3-fluoroimidazo[1,2-B]pyridazine-2-carboxylate: This derivative has additional chloro and fluoro substituents, which can enhance its biological activity and selectivity.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse functionalization, making it a versatile scaffold for drug discovery and development.
Properties
IUPAC Name |
ethyl imidazo[1,2-b]pyridazine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-12-8(11-7)4-3-5-10-12/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOLUKGMRJYPRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=N1)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445338 | |
Record name | ETHYL IMIDAZO[1,2-B]PYRIDAZINE-2-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123531-27-1 | |
Record name | ETHYL IMIDAZO[1,2-B]PYRIDAZINE-2-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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